molecular formula C15H10N2O3S B2630277 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid CAS No. 1013243-25-8

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid

Cat. No.: B2630277
CAS No.: 1013243-25-8
M. Wt: 298.32
InChI Key: SHSCLIKTIHNPAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The compound can be involved in various reactions. For instance, it can react with some sulfur and phosphorus tribromide to obtain an effective way to synthesize functionalized phosphorus heterocycles .


Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 209–211 °C . The molecular weight of the compound is 179.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : The compound and its derivatives are synthesized through various chemical reactions, including Wittig-Horner reaction, hydrolysis, and hydrogenation, showing their versatility in organic synthesis. For instance, a study reported the synthesis of related benzoic acid derivatives through a series of reactions starting from o-cyanobenzyl chloride, indicating a high overall yield (Chen Fen-er, 2012) Chen Fen-er (2012).

  • Chemical Rearrangements : Research has explored the condensation reactions and rearrangements involving similar cyano and thiophene-containing compounds, demonstrating their potential in creating complex molecular structures (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985) Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto (1985).

Applications in Materials Science

  • Dye-Sensitized Solar Cells (DSSCs) : Studies have investigated the incorporation of thiophene and cyano functional groups into sensitizers for DSSCs, showing how these structural units can enhance the light-harvesting capabilities and improve photovoltaic performance. This research underscores the importance of molecular engineering at the level of organic sensitizers for solar cell applications (Sanghoon Kim, Jae Kwan Lee, et al., 2006) Sanghoon Kim, Jae Kwan Lee, et al. (2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-[(2-cyano-3-thiophen-3-ylprop-2-enoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c16-8-11(7-10-5-6-21-9-10)14(18)17-13-4-2-1-3-12(13)15(19)20/h1-7,9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSCLIKTIHNPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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